molecular formula C18H18N2OS B2723422 N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide CAS No. 923069-83-4

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide

Cat. No.: B2723422
CAS No.: 923069-83-4
M. Wt: 310.42
InChI Key: INOVRIIZVIBXDV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide is a compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may affect bacterial metabolic pathways.

Pharmacokinetics

A favorable pharmacokinetic profile was reported for similar compounds .

Result of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may have bactericidal activity.

Action Environment

Similar compounds have been synthesized under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide typically involves the reaction of 6-amino-benzothiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of a benzothiazole core and a tert-butylbenzamide group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVRIIZVIBXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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